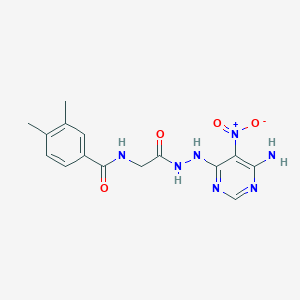

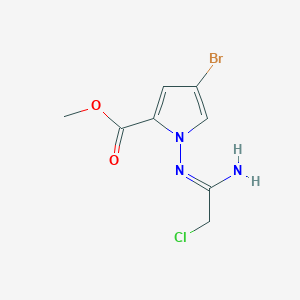

![molecular formula C10H9ClF3NO B2965791 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 17733-86-7](/img/structure/B2965791.png)

3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

Studies on related compounds, such as selective androgen receptor modulators (SARMs), have explored their pharmacokinetics and metabolism in preclinical models. For instance, research on S-1, a potent SARM, revealed insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics in rats. This research helps in understanding the ideal pharmacokinetic properties for propanamides in drug development, providing a basis for further therapeutic exploration of related compounds (Wu et al., 2006).

Drug Metabolism

The metabolism of flutamide, a nonsteroidal antiandrogen closely related chemically to 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide, was studied to understand its transformation and potential toxic metabolites in human liver microsomes. Such studies are crucial for identifying metabolic pathways that could influence the safety and efficacy of related drugs (Goda et al., 2006).

Chemical Synthesis and Biocatalysis

Research has also focused on the asymmetric synthesis of related compounds using biocatalysts. For example, the synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate for antidepressant drugs, demonstrates the application of microbial reductases for enantioselective synthesis. This highlights the role of biocatalysis in producing chiral intermediates for pharmaceuticals (Choi et al., 2010).

Medicinal Chemistry

In medicinal chemistry, compounds similar to 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide have been synthesized and evaluated for various biological activities, such as tyrosinase and melanin inhibition. These studies contribute to the development of potential therapeutics for conditions like hyperpigmentation, showcasing the therapeutic potential of these compounds (Raza et al., 2019).

Analytical Chemistry

Furthermore, the analytical detection and quantification of compounds like flutamide in pharmaceutical formulations have been improved. Such research is essential for quality control and ensuring the safety and efficacy of pharmaceutical products (Rangappa et al., 2000).

Mécanisme D'action

Target of Action

The primary target of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide is the D-alanine–D-alanine ligase enzyme . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a popular target for antibacterial drugs .

Mode of Action

It is believed that the compound binds to the active site of the d-alanine–d-alanine ligase enzyme, inhibiting its function . This inhibition disrupts the synthesis of the bacterial cell wall, leading to cell death .

Biochemical Pathways

The affected pathway is the bacterial cell wall synthesis pathway . By inhibiting the D-alanine–D-alanine ligase enzyme, 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide disrupts the formation of the peptidoglycan layer of the bacterial cell wall . This leads to cell lysis and death .

Pharmacokinetics

Information on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability, is currently unavailable .

Result of Action

The result of the action of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide is the disruption of the bacterial cell wall synthesis . This leads to the lysis of the bacterial cell and ultimately, the death of the bacteria .

Propriétés

IUPAC Name |

3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3NO/c11-5-4-9(16)15-8-3-1-2-7(6-8)10(12,13)14/h1-3,6H,4-5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPLMOJDZBCVIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CCCl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

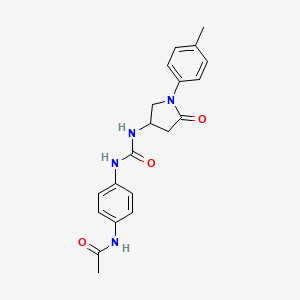

![2-Chloro-N-[[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methyl]propanamide](/img/structure/B2965715.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-thienylmethyl)propanamide](/img/structure/B2965716.png)

![1-(Tert-butyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2965718.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2965719.png)

![1-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2965723.png)

![1-[(5-Chloropyrazin-2-yl)methyl]-3-(4-methylcyclohexyl)urea](/img/structure/B2965727.png)

![Methyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2965730.png)

![3-(Oxan-4-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl fluoride](/img/structure/B2965731.png)